molecular formula C20H32O2 B600626 oryzalexin E CAS No. 162995-10-0

oryzalexin E

Cat. No.: B600626
CAS No.: 162995-10-0
M. Wt: 304.47
Attention: For research use only. Not for human or veterinary use.
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Description

Oryzalexin E is a diterpenoid phytoalexin belonging to the oryzalexin class of labdane-related natural products identified in rice (Oryza sativa) . Phytoalexins are low-molecular-weight secondary metabolites produced by plants in response to pathogen attack or abiotic stress, such as ultraviolet (UV) irradiation, and play an essential role in innate immunity by inhibiting the growth of microbial pathogens . This compound is derived from the ent-sandaracopimaradiene skeleton and is specifically characterized as the 3α,9β-diol form . Its biosynthesis involves a defined enzymatic pathway where the precursor, ent-sandaracopimaradiene, is first hydroxylated at the C3α position by cytochrome P450 monooxygenase CYP701A8. The resulting 3α-hydroxy-ent-sandaracopimaradiene is then subsequently hydroxylated at the C9β position by CYP76M6 to form this compound . This distinct pathway highlights the compound's specific biosynthetic route compared to other oryzalexins. Research on this compound provides crucial insights into the chemical defense mechanisms of rice. It is studied for its natural role in plant-pathogen interactions and its potential application in developing strategies for crop improvement and disease resistance . As a specialized metabolite, it serves as a valuable reference standard and investigative tool in phytochemical research, plant pathology, and studies of diterpenoid biosynthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

162995-10-0

Molecular Formula

C20H32O2

Molecular Weight

304.47

IUPAC Name

(2R,4aR,4bS,7S,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol

InChI

InChI=1S/C20H32O2/c1-6-18(4)11-12-20(22)14(13-18)7-8-15-17(2,3)16(21)9-10-19(15,20)5/h6,13,15-16,21-22H,1,7-12H2,2-5H3/t15-,16-,18-,19-,20+/m1/s1

SMILES

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C=C)C

Origin of Product

United States

Scientific Research Applications

Antifungal Properties

Oryzalexin E has been extensively studied for its antifungal properties, particularly against rice pathogens such as Magnaporthe oryzae and Bipolaris oryzae. Research indicates that this compound exhibits significant inhibitory effects on the germination of spores from these fungi.

Key Findings:

  • Inhibition Concentration: this compound demonstrated an effective concentration (ED50) of 62.5 ppm against P. oryzae spore germination, highlighting its potential as a natural fungicide .
  • Mechanism of Action: The compound's antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key metabolic processes within the pathogens .

Crop Protection and Enhancement

The application of this compound in crop protection strategies is gaining traction as researchers explore its potential to enhance plant resilience against biotic stressors.

Innovative Approaches:

  • Genetic Engineering: By manipulating the biosynthetic pathways of oryzalexins, scientists aim to increase the production of this compound in rice varieties, thereby enhancing their innate immunity .
  • Field Trials: Preliminary field trials have indicated that rice plants with elevated levels of oryzalexins exhibit reduced disease incidence and improved overall health compared to non-modified counterparts .

Agricultural Sustainability

Integrating this compound into sustainable agricultural practices is a promising avenue for reducing reliance on synthetic pesticides.

Sustainability Metrics:

  • Reduced Chemical Inputs: Utilizing natural phytoalexins like this compound can lead to lower chemical pesticide usage, promoting environmental health and reducing chemical runoff into ecosystems .
  • Biodiversity Support: Enhancing crop resistance through natural compounds supports biodiversity by maintaining ecological balance and protecting beneficial organisms in agricultural systems .

Medicinal Applications

Beyond agriculture, this compound's antimicrobial properties suggest potential applications in medicine.

Research Insights:

  • Antimicrobial Activity: Studies indicate that this compound may possess broad-spectrum antimicrobial properties, making it a candidate for developing new antimicrobial agents against human pathogens .
  • Pharmaceutical Development: Ongoing research is exploring the synthesis of analogs of this compound for enhanced therapeutic efficacy and reduced toxicity .

Case Study 1: Enhanced Disease Resistance in Rice

A study conducted by Kato et al. demonstrated that rice plants subjected to UV light exposure produced higher levels of this compound, leading to increased resistance against P. oryzae. The findings suggest that environmental stressors can be leveraged to enhance phytoalexin production, contributing to sustainable pest management strategies .

Case Study 2: Development of Antimicrobial Agents

Research published in 2023 highlighted the potential of this compound derivatives as novel antimicrobial agents. In vitro studies showed that modified forms of the compound exhibited potent activity against various bacterial strains, paving the way for further pharmaceutical exploration .

Preparation Methods

Enzymatic Pathway and Cytochrome P450 Involvement

This compound biosynthesis begins with the cyclization of geranylgeranyl diphosphate (GGPP) into ent-sandaracopimaradiene, catalyzed by class II diterpene cyclases (e.g., CPS4) and class I terpene synthases (e.g., KSL4). Subsequent hydroxylation steps are mediated by cytochrome P450 monooxygenases (CYPs):

  • CYP701A8 introduces a C3α-hydroxyl group to ent-sandaracopimaradiene, forming 3α-hydroxy-ent-sandaracopimaradiene.

  • CYP76M6 selectively hydroxylates the C9β position of the 3α-hydroxy intermediate, yielding this compound (3α,9β-diol).

This regioselectivity distinguishes CYP76M6 from CYP76M8, which hydroxylates C7β to produce oryzalexin D. The specificity of these CYPs is influenced by substrate conformation, as C3α-hydroxylation alters the accessibility of subsequent hydroxylation sites.

Table 1: Enzymatic Reactions in this compound Biosynthesis

EnzymeSubstrateProductPosition Modified
CPS4/KSL4GGPPent-sandaracopimaradieneN/A
CYP701A8ent-sandaracopimaradiene3α-hydroxy-ent-sandaracopimaradieneC3α
CYP76M63α-hydroxy-ent-sandaracopimaradieneThis compoundC9β

UV Irradiation-Induced Production

Elicitation and Extraction

This compound accumulates in rice leaves exposed to ultraviolet (UV) light, a stress response mimicking pathogen attack. Key steps include:

  • UV Treatment : Rice leaves are irradiated with UV-C light (254 nm) for 15–30 minutes, inducing phytoalexin biosynthesis.

  • Extraction : Treated leaves are homogenized in methanol or ethanol, followed by solvent partitioning with ethyl acetate to isolate diterpenoids.

  • Chromatography : Crude extracts undergo silica gel chromatography, with this compound eluting in fractions purified via reverse-phase HPLC.

Yields from UV-induced extraction are typically low (0.1–0.5 mg/kg fresh weight), necessitating large biomass quantities.

In Vitro Enzymatic Synthesis

Recombinant Enzyme Systems

Recombinant CYP701A8 and CYP76M6 expressed in Escherichia coli or yeast enable scalable this compound production:

  • Substrate Preparation : ent-sandaracopimaradiene is synthesized via in vitro assays using CPS4 and KSL4.

  • Hydroxylation Reactions :

    • CYP701A8 (1 µM) incubates with ent-sandaracopimaradiene (100 µM) and NADPH (1 mM) at 30°C for 2 hours, achieving >80% conversion to 3α-hydroxy-ent-sandaracopimaradiene.

    • CYP76M6 (1 µM) further hydroxylates the product (50 µM) under identical conditions, yielding this compound with 65% efficiency.

Table 2: In Vitro Synthesis Efficiency

StepSubstrate ConcentrationEnzymeConversion Efficiency
C3α-hydroxylation100 µMCYP701A882% ± 3%
C9β-hydroxylation50 µMCYP76M665% ± 5%

Purification and Structural Characterization

Chromatographic Techniques

This compound purification employs multi-step chromatography:

  • Silica Gel Column : Elution with hexane:ethyl acetate (7:3) removes non-polar contaminants.

  • HPLC : A C18 column (5 µm, 250 × 4.6 mm) with acetonitrile:water (75:25) at 1 mL/min resolves this compound (retention time: 14.2 min).

Spectroscopic Analysis

  • NMR : 1H^1H and 13C^{13}C NMR spectra confirm the 3α,9β-diol structure, with key signals at δ 1.21 (H-3), δ 3.78 (H-9), and δ 122.5 (C-8).

  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]+^+ at m/z 305.2114 (calculated for C20H _{20}H _{32}O2_2: 305.2118).

Challenges and Optimizations

Low Yield in Plant Extracts

UV-induced production is limited by plant metabolic capacity. Overexpression of CPS4, KSL4, and CYP76M6 in transgenic rice enhances this compound yields to 2.1 mg/kg.

Enzyme Stability in In Vitro Systems

CYP76M6 activity declines by 40% after 4 hours at 30°C. Stabilization via co-expression with cytochrome P450 reductase (CPR) improves half-life to 8 hours .

Q & A

Q. What are the primary enzymatic pathways involved in oryzalexin E biosynthesis, and how can they be experimentally validated?

this compound is synthesized via cytochrome P450-mediated oxidation of diterpene precursors. Key enzymes include CYP71Z6 (converting ent-isokaurene to oryzalide A) and CYP76M6/CYP76M8 (catalyzing hydroxylation steps to form this compound or D) . To validate pathways:

  • Use in vitro enzyme assays with recombinant proteins and LC-MS to track intermediates.
  • Employ gene knockout/RNAi in rice to observe metabolic disruptions .

Q. What analytical methods are recommended for detecting and quantifying this compound in plant tissues?

  • HPLC-DAD/MS : For separation and identification based on UV absorption and mass fragmentation patterns (molecular formula: C₂₀H₃₂O₂; [M+H]⁺ = 305.2) .
  • NMR spectroscopy : To confirm stereochemistry (e.g., 3α,9β-dihydroxy configuration) .
  • Isotopic labeling : Track biosynthesis dynamics using ¹³C-labeled precursors .

Q. How can researchers design experiments to study this compound's role in rice defense mechanisms?

Apply the P-E/I-C-O framework :

  • Population (P) : Rice cultivars with varying phytoalexin levels.
  • Exposure/Intervention (E/I) : Pathogen inoculation (e.g., Magnaporthe oryzae).
  • Control (C) : Untreated plants or mutants lacking this compound.
  • Outcome (O) : Quantify fungal growth inhibition, gene expression (e.g., CYP76M6), and metabolite accumulation .

Advanced Research Questions

Q. What are the key challenges in achieving stereoselective synthesis of this compound, and what methodologies show promise?

Challenges include controlling the 3α,9β-diol stereochemistry and diterpene ring conformation. Recent advances:

  • Organocatalysis : D-tyrosine catalyzes cyclization with 88% enantiomeric excess .
  • Chiral carbon dots (CDs) : Eco-friendly nanoparticles for asymmetric synthesis, though efficiency remains low (18%) .
  • Biomimetic approaches : Reproduce enzymatic regiospecificity using engineered synthases .

Q. How can conflicting data on this compound’s biosynthetic routes be resolved?

Discrepancies arise from enzyme promiscuity (e.g., CYP76M6 vs. CYP76M8 producing E/D isomers). Resolution strategies:

  • Enzyme kinetics : Compare kcat and Km values for substrates like ent-sandaracopimaradiene.
  • Structural biology : Resolve enzyme-substrate binding via X-ray crystallography.
  • In planta metabolic flux analysis : Use ¹³C-tracing to map dominant pathways .

Q. What computational tools are effective for modeling this compound’s interaction with fungal targets?

  • Molecular docking (AutoDock Vina) : Predict binding affinity to M. oryzae membrane proteins.
  • MD simulations (GROMACS) : Assess stability of this compound-lipid interactions over 100-ns trajectories.
  • QSAR models : Correlate structural features (e.g., hydroxyl group positioning) with antifungal activity .

Methodological and Data Analysis Questions

Q. How should researchers address low yields of this compound in heterologous expression systems?

  • Optimize codon usage : Tailor genes (e.g., CYP76M6) for expression in E. coli or yeast.
  • Co-express redox partners : Include cytochrome P450 reductases to enhance electron transfer.
  • Use engineered chassis : Saccharomyces cerevisiae strains with enhanced mevalonate pathway flux .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioassays?

  • Logistic regression : Model fungal growth inhibition (%) vs. phytoalexin concentration.
  • ANOVA with post-hoc tests : Compare treatments across multiple rice genotypes.
  • EC₅₀ calculation : Use nonlinear regression (e.g., GraphPad Prism) to determine potency .

Literature and Systematic Review Questions

Q. How can researchers ensure comprehensive literature reviews on this compound’s bioactivity?

  • Database selection : Prioritize PubMed, Web of Science, and specialized repositories (e.g., Rice Genome Hub) over Google Scholar due to reproducibility limitations .
  • Search strings : Combine terms (e.g., "this compound" AND "antifungal mechanism") with Boolean operators.
  • Inclusion criteria : Filter studies by experimental rigor (e.g., in planta validation vs. in vitro only) .

What frameworks guide the formulation of high-impact research questions on diterpenoid phytoalexins?

Apply the SMART criteria :

  • Specific : Target a defined biosynthetic step or functional role.
  • Measurable : Use quantifiable outcomes (e.g., enzyme activity, metabolite levels).
  • Achievable : Align with technical/resources constraints.
  • Relevant : Address gaps (e.g., ecological vs. agricultural significance).
  • Time-bound : Define milestones for pathway elucidation or synthetic biology applications .

Q. Tables for Quick Reference

Key Enzymes in this compound Biosynthesis Function Reference
CYP71Z6Converts ent-isokaurene to oryzalide A
CYP76M6Produces this compound from ent-sandaracopimaradiene
Analytical Techniques Application
HPLC-QTOF-MSQuantification and structural elucidation
¹H/¹³C-NMRStereochemical confirmation

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